molecular formula C10H12ClF2N B11804494 (R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride

(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride

Katalognummer: B11804494
Molekulargewicht: 219.66 g/mol
InChI-Schlüssel: AGTSJGLGAUMUGZ-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,3-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes.

Medicine

In medicinal chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-3-(2,3-Difluorophenyl)pyrrolidine
  • ®-3-(2,4-Difluorophenyl)pyrrolidinehydrochloride
  • ®-3-(3,4-Difluorophenyl)pyrrolidinehydrochloride

Uniqueness

®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H12ClF2N

Molekulargewicht

219.66 g/mol

IUPAC-Name

(3R)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m0./s1

InChI-Schlüssel

AGTSJGLGAUMUGZ-FJXQXJEOSA-N

Isomerische SMILES

C1CNC[C@H]1C2=C(C(=CC=C2)F)F.Cl

Kanonische SMILES

C1CNCC1C2=C(C(=CC=C2)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.